molecular formula C15H16ClNO2S B2686822 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-19-5

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2686822
CAS No.: 400078-19-5
M. Wt: 309.81
InChI Key: XBQJJRAWHLNBPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine” is not provided in the search results .

Scientific Research Applications

Pyrimidine Derivative Interactions

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine demonstrates significant interaction with pyrimidine derivatives. These interactions are critical in nucleic acid component structures. For instance, in the pyrimethaminium benzenesulfonate monohydrate, the sulfonate group mimics the carboxylate anion's mode of association with 2-aminopyrimidines. This showcases the molecule's ability to form stable hydrogen-bonded structures, which are essential in biological systems (Balasubramani et al., 2007).

Platinum Complex Formation

The compound also plays a role in the formation of platinum complexes. The reaction of cis-[Pt(DMSO)2Cl2] with 2-(diphenylphosphine)pyridine leads to a platinum(II) species, indicating the molecule's potential in complex metal center reactions (Arena et al., 1993).

Chemiluminescence in Organic Chemistry

In organic chemistry, derivatives of this compound are involved in chemiluminescence reactions. For example, its derivatives have been used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are thermally stable and can be used for base-induced decomposition to generate light, a crucial aspect in photodynamic applications (Watanabe et al., 2010).

Prazole Synthesis

It plays a role in the synthesis of prazoles, specifically in the treatment of gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. The modified synthesis of this compound shows potential in pharmaceutical applications (Gilbile et al., 2017).

Catalyst in Organic Synthesis

The molecule has been used as a catalyst in organic synthesis, such as in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This highlights its efficiency and reusability in homogeneous catalysis (Moosavi-Zare et al., 2013).

Aerobic Oxidative Desulfurization

This compound is also significant in the field of green chemistry, particularly in the aerobic oxidative desulfurization process. Its derivatives have shown effectiveness in the oxidation of sulfur-containing compounds under mild conditions, which is essential for environmental sustainability (Lu et al., 2010).

Cancer Detection

In the medical field, derivatives of this compound have been developed for cancer detection using optical imaging. The stability and specificity of these derivatives for bioconjugation make them suitable for developing molecular-based beacons for cancer detection (Pham et al., 2005).

Mechanism of Action

The mechanism of action for “2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine” is not provided in the search results .

Safety and Hazards

The safety and hazards associated with “2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine” are not detailed in the search results .

Future Directions

The future directions for the research and application of “2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine” are not provided in the search results .

Properties

IUPAC Name

2-chloro-3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQJJRAWHLNBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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